molecular formula C11H21FN2O2 B15147728 tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B15147728
M. Wt: 232.29 g/mol
InChI Key: PWWDRFMQLZQJAY-BDAKNGLRSA-N
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Description

tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group, an aminomethyl group, and a fluorine atom attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a tool for probing enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R,4R)-4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    tert-Butyl (3R,4R)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    tert-Butyl (3R,4R)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate: Contains a bromine atom, which may influence its reactivity and interactions.

Uniqueness

tert-Butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m1/s1

InChI Key

PWWDRFMQLZQJAY-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN

Origin of Product

United States

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